molecular formula C19H21BrN2O3 B3865702 N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide

N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide

Cat. No. B3865702
M. Wt: 405.3 g/mol
InChI Key: FPGSJRAMAGGJRH-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide, also known as BBPAH, is a chemical compound that belongs to the class of hydrazides. It has been reported to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide is not fully understood. However, it has been suggested that N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide may also exert its antimicrobial activity by disrupting the bacterial cell membrane. Moreover, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide may exhibit its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and physiological effects:
N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has been reported to affect several biochemical and physiological processes. For instance, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has been shown to induce oxidative stress and DNA damage in cancer cells. N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. Additionally, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has been shown to affect the levels of various inflammatory mediators, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide also has some limitations. For instance, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide is relatively insoluble in water, which may limit its use in certain assays. Moreover, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has not been extensively studied in vivo, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide. One potential direction is to investigate the structure-activity relationship of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide to identify more potent analogs. Another direction is to explore the in vivo efficacy of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide in animal models of cancer, infection, and inflammation. Additionally, it would be interesting to investigate the potential use of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide as a lead compound for drug development. Finally, the safety and toxicity of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide should be thoroughly evaluated to assess its potential clinical relevance.

Scientific Research Applications

N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has also been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-butoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3/c1-2-3-11-24-17-7-9-18(10-8-17)25-14-19(23)22-21-13-15-5-4-6-16(20)12-15/h4-10,12-13H,2-3,11,14H2,1H3,(H,22,23)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGSJRAMAGGJRH-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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